8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
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Overview
Description
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of bromine and chlorine atoms, as well as a tetrahydro-2H-pyran-2-yl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multiple steps, starting from readily available purine derivatives. One common method includes:
Halogenation: Introduction of bromine and chlorine atoms into the purine ring using halogenating agents such as bromine and chlorine gas or their respective acids.
Protection and Deprotection: The tetrahydro-2H-pyran-2-yl group is introduced through a protection-deprotection strategy, where the purine derivative is first protected, then functionalized, and finally deprotected to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine oxides.
Scientific Research Applications
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloro-9H-purine: Lacks the tetrahydro-2H-pyran-2-yl group.
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Lacks the bromine atom.
8-Bromo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Lacks the chlorine atom.
Uniqueness
8-Bromo-6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the presence of both bromine and chlorine atoms, as well as the tetrahydro-2H-pyran-2-yl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
8-bromo-6-chloro-9-(oxan-2-yl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4O/c11-10-15-7-8(12)13-5-14-9(7)16(10)6-3-1-2-4-17-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRGBOVIJMVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=NC=N3)Cl)N=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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